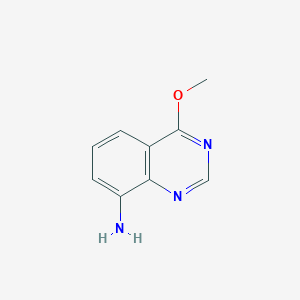
4-Methoxyquinazolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinazolin-8-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of a methoxy group at the 4th position and an amine group at the 8th position in the quinazoline ring structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazolin-8-amine typically involves the reaction of 4-methoxyanthranilic acid with formamide under reflux conditions. This reaction leads to the formation of the quinazoline ring structure . Another method involves the use of 4-methoxy-2-nitroaniline, which undergoes reduction followed by cyclization to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-methoxyanthranilic acid and formamide . Additionally, phase-transfer catalysis and metal-mediated reactions are also utilized in industrial settings to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinazolin-8-amine undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group in 4-methoxy-2-nitroaniline to an amine group is a key step in its synthesis.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: this compound.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-Methoxyquinazolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxyquinazolin-8-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Methoxyquinazolin-8-amine can be compared with other quinazoline derivatives:
Quinolin-8-amines: These compounds are isomerically related to this compound and serve as valuable scaffolds in organic synthesis.
Quinazolinones: These derivatives have a carbonyl group at the 4th position, which imparts different biological activities compared to this compound.
Uniqueness: The presence of both methoxy and amine groups in this compound provides a unique combination of chemical reactivity and biological activity, distinguishing it from other quinazoline derivatives .
Biological Activity
4-Methoxyquinazolin-8-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, hybrids of quinazolinone have demonstrated significant inhibitory effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, indicating promising cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that bulky substituents on the acetamide moiety enhance biological activity.
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Compounds derived from quinazoline have been tested against a range of pathogens, including bacteria and fungi. For example, sulfonamide-linked quinazolinones were evaluated for their antimicrobial efficacy, with some compounds demonstrating superior activity compared to standard antibiotics . The mechanism behind this activity often involves the inhibition of key enzymes in microbial metabolism.
Other Biological Activities
In addition to anticancer and antimicrobial properties, quinazoline derivatives exhibit a variety of other biological activities:
- Anti-inflammatory : Compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
- Antidiabetic : Some derivatives have demonstrated significant DPP-IV inhibitory activity, making them potential candidates for diabetes management .
- Antiviral : Certain studies suggest that quinazoline derivatives may possess antiviral properties, particularly against HIV .
Synthesis and Evaluation
A recent research article focused on the design and synthesis of disubstituted 8-methoxyquinazoline derivatives aimed at targeting the β-catenin/TCF4 signaling pathway in cancer cells. The study found that these compounds exhibited notable cytotoxic effects, indicating their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives has been crucial in understanding how modifications affect biological activity. For instance, it was found that increasing lipophilicity and incorporating electron-withdrawing groups on the anilide ring improved antiviral activity while reducing cytotoxicity . This insight is vital for the rational design of new pharmacological agents based on the quinazoline scaffold.
Data Table: Biological Activities of this compound Derivatives
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-methoxyquinazolin-8-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,10H2,1H3 |
InChI Key |
XVODUIPCJRSCLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















